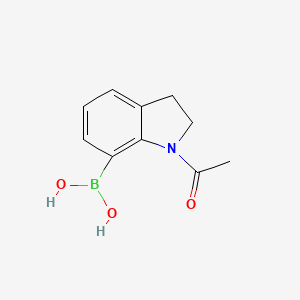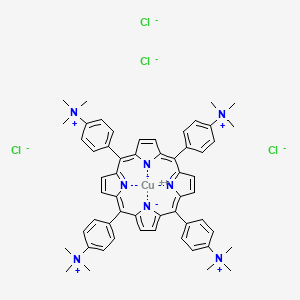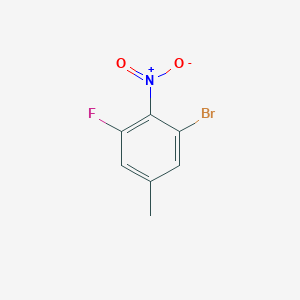
(2-Methylbenzofuran-7-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methylbenzofuran-7-yl)methanol is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This particular compound has a methyl group at the 2-position and a methanol group at the 7-position of the benzofuran ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylbenzofuran-7-yl)methanol typically involves the construction of the benzofuran ring followed by the introduction of the methyl and methanol groups. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, a precursor such as 2-methylphenol can undergo cyclization with an appropriate aldehyde or ketone to form the benzofuran ring. Subsequent functionalization steps introduce the methanol group at the 7-position .
Industrial Production Methods
Industrial production of benzofuran derivatives often involves optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, Friedel-Crafts acylation, and palladium-catalyzed coupling reactions are commonly employed. The choice of method depends on the desired scale of production and the specific properties of the target compound .
Análisis De Reacciones Químicas
Types of Reactions
(2-Methylbenzofuran-7-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield benzofuran-7-carboxylic acid, while reduction can produce benzofuran-7-methanol derivatives .
Aplicaciones Científicas De Investigación
(2-Methylbenzofuran-7-yl)methanol has several scientific research applications:
Biology: The compound’s derivatives are studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Benzofuran derivatives are explored for their potential as therapeutic agents in treating various diseases, such as cancer and infectious diseases.
Industry: The compound is used in the development of new materials with unique properties, such as improved thermal stability and electronic characteristics
Mecanismo De Acción
The mechanism of action of (2-Methylbenzofuran-7-yl)methanol and its derivatives involves interactions with specific molecular targets and pathways. For example, some benzofuran derivatives exhibit antimicrobial activity by inhibiting bacterial enzymes or disrupting cell membranes. Others may exert anticancer effects by inducing apoptosis or inhibiting cell proliferation through interactions with cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Benzofuran: The parent compound without the methyl and methanol groups.
2-Methylbenzofuran: Lacks the methanol group at the 7-position.
7-Hydroxybenzofuran: Has a hydroxyl group instead of a methanol group at the 7-position.
Uniqueness
(2-Methylbenzofuran-7-yl)methanol is unique due to the presence of both the methyl and methanol groups, which can influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C10H10O2 |
|---|---|
Peso molecular |
162.18 g/mol |
Nombre IUPAC |
(2-methyl-1-benzofuran-7-yl)methanol |
InChI |
InChI=1S/C10H10O2/c1-7-5-8-3-2-4-9(6-11)10(8)12-7/h2-5,11H,6H2,1H3 |
Clave InChI |
LUIBYSZZXFPOJO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(O1)C(=CC=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanone, 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]-](/img/structure/B12955457.png)


![Hexahydro-7,8a-methanopyrrolo[2,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B12955480.png)

![3,3-dimethylbenzo[c][1,2]oxaborole-1,6(3H)-diol](/img/structure/B12955508.png)
![9-Bromo-5H-benzo[b]carbazole](/img/structure/B12955516.png)




![3-Bromo-4,6-dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12955537.png)
![4-Thiazolidinone, 5-[(4-bromo-2-thienyl)methylene]-3-ethyl-2-thioxo-](/img/structure/B12955539.png)
![5-Methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12955545.png)
